(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine
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Overview
Description
“(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is a chemical compound with the molecular formula C10H12N4 . It has a molecular weight of 188.23 . There are two forms of this compound: one with a molecular weight of 188.23 and the other as a dihydrochloride with a molecular weight of 261.15 .
Scientific Research Applications
Efficient Synthesis and Structural Insights
Triazolopyridines, including variants similar to (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine, have been efficiently synthesized, demonstrating significant biological activity and a wide range of pharmaceutical applications. The study by El-Kurdi et al. (2021) detailed the synthesis of specific triazolopyridine compounds using the chlorinated agent NCS, providing comprehensive structural characterizations through various spectroscopic methods and X-ray diffraction, highlighting their significance in crystal engineering and pharmaceutical applications (El-Kurdi et al., 2021).
Biological Activities and Applications
Antimicrobial and Biological Properties
Triazolopyridines have been noted for their various biological activities, including antimicrobial properties. A study conducted by Prakash et al. (2011) synthesized a series of triazolo[4,3-a]pyridines and evaluated their antimicrobial effectiveness, indicating potential as potent antimicrobial agents (Prakash et al., 2011).
Heterocyclic Derivatives and Biological Relevance
Research has focused on synthesizing various heterocyclic derivatives of triazolopyridines, exploring their biological relevance. For instance, Abdelriheem et al. (2017) developed an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing a 1,2,3-triazole moiety, examining their antimetabolic properties and pharmaceutical significance (Abdelriheem et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVONDFAKBDNMM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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